

# Experimental Design for FR901464 Combination Therapy: Application Notes and Protocols

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## Compound of Interest

Compound Name: FR901464

Cat. No.: B1674042

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These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the synergistic potential of **FR901464** in combination with other anti-cancer agents. The protocols focus on the combination of **FR901464** with the PARP inhibitor olaparib in colorectal cancer, based on the rationale of synthetically leveraging **FR901464**-induced downregulation of DNA repair pathways. Additionally, a potential combination with BCL2 inhibitors is discussed as a secondary example.

## Introduction

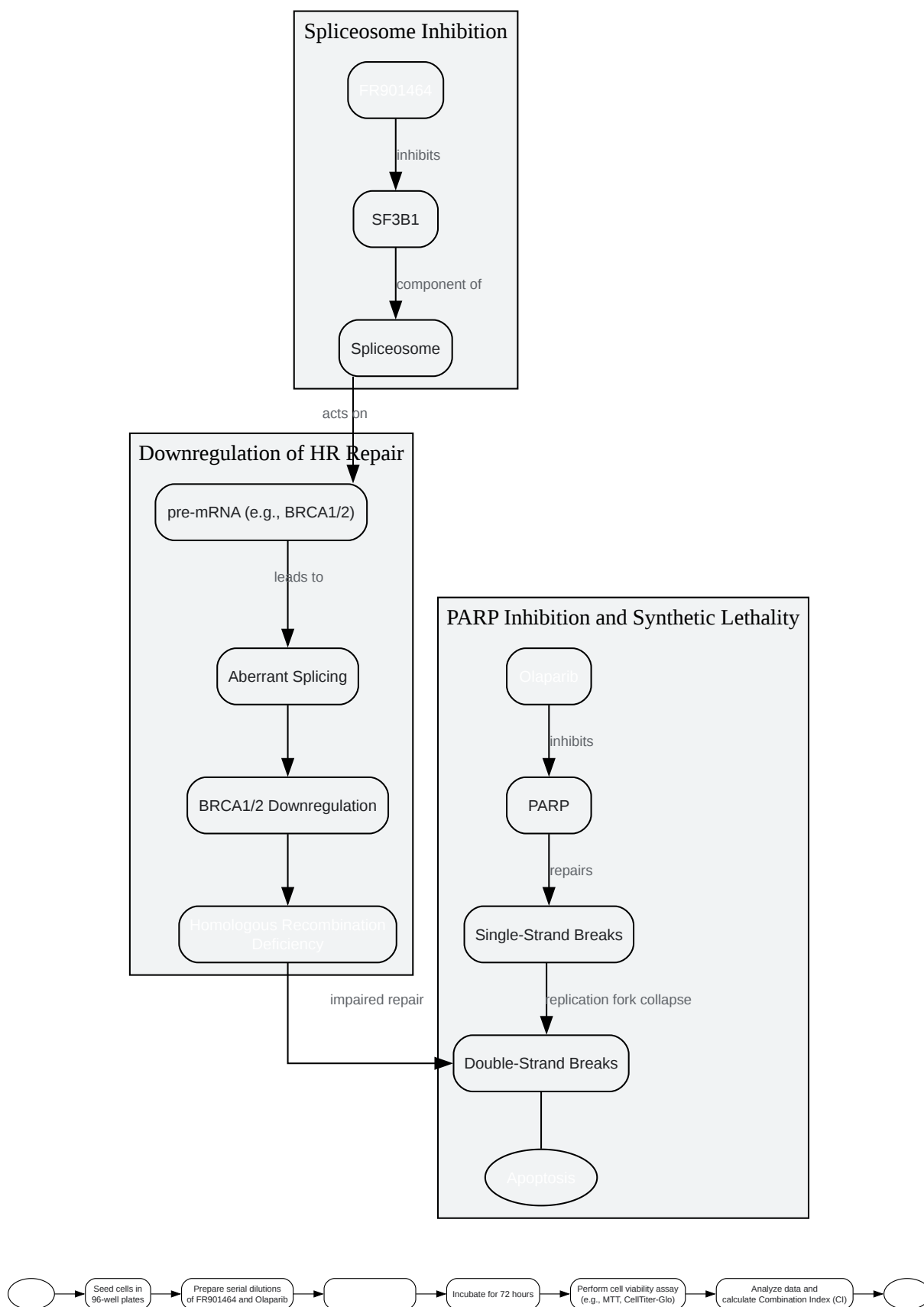
**FR901464** is a potent anti-tumor agent that functions as a spliceosome inhibitor by targeting the SF3B1 subunit.<sup>[1][2]</sup> This inhibition of the spliceosome machinery leads to alterations in pre-mRNA splicing, affecting the expression of numerous genes, including those involved in critical cellular processes like DNA damage repair. Notably, treatment with **FR901464** has been shown to downregulate genes associated with the Fanconi anemia pathway, such as BRCA1 and BRCA2.<sup>[1][2]</sup> This creates a "BRCA-like" phenotype, suggesting a synthetic lethal interaction with inhibitors of poly(ADP-ribose) polymerase (PARP), such as olaparib, which are particularly effective in tumors with compromised homologous recombination repair.<sup>[3][4]</sup>

This document outlines detailed protocols for in vitro and in vivo experimental designs to investigate the synergistic effects of **FR901464** and olaparib combination therapy. It also provides a framework for exploring other potential combination partners for **FR901464**.

# Signaling Pathways and Rationale for Combination Therapy

## FR901464 and Olaparib: Targeting DNA Damage Repair

The primary rationale for combining **FR901464** with a PARP inhibitor like olaparib is the induction of synthetic lethality. **FR901464**'s inhibition of the SF3B1-containing spliceosome leads to aberrant splicing and subsequent downregulation of key homologous recombination (HR) proteins, BRCA1 and BRCA2.[5] Cells deficient in BRCA1/2 are highly dependent on PARP-mediated single-strand break repair. When PARP is inhibited by olaparib in these cells, single-strand breaks accumulate and convert to double-strand breaks during DNA replication, which cannot be efficiently repaired in the absence of functional HR, leading to cell death.





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